Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C16H24N4O5 . It is also known by other names such as Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves the use of Tert-butyl piperazine-1-carboxylate and ethyl 2-bromothiazole-4-carboxylate in the presence of DIPEA in 1,4-dioxane . The mixture is stirred overnight at 100°C. After the reaction is complete, it is extracted by EA and washed by brine .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, which is a heterocyclic amine, and a pyrimidine ring, which is a type of nitrogenous base. The compound also contains an ester group and a tert-butoxycarbonyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 341.43 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the available resources.Scientific Research Applications
Synthesis and Evaluation as ACC1/2 Inhibitors
Researchers have synthesized novel piperazine derivatives as acetyl-CoA carboxylase (ACC) 1/2 non-selective inhibitors, focusing on the optimization of substituents to enhance inhibitory activities. A particular compound demonstrated potent enzyme inhibitory activity and showed a reduction in hepatic de novo fatty acid synthesis upon oral administration in rats, highlighting its potential for therapeutic applications in metabolic disorders (Chonan et al., 2011).
Dual-action Hypoglycemic Agents
Another study synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, identifying compounds with dual-acting hypoglycemic properties by activating glucokinase (GK) and PPARγ. These compounds, when administered orally, effectively decreased glucose levels in mice, showcasing their potential as treatments for diabetes (Song et al., 2011).
Asymmetric Synthesis of Piperidine Derivatives
The asymmetric synthesis of CIS-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of a potent protein kinase inhibitor, CP-690550, has been reported. This synthesis approach offers potential industrial application due to its mild conditions and high yields (Hao et al., 2011).
Molecular Structure Analysis
The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been studied, providing insight into its structural characteristics. This research aids in understanding the compound's potential interactions and stability in chemical and pharmaceutical formulations (Mamat et al., 2012).
properties
IUPAC Name |
ethyl 4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-6-24-14(22)13-11-18-15(19-12(13)2)20-7-9-21(10-8-20)16(23)25-17(3,4)5/h11H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMNTNCTGIQHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674809 | |
Record name | Ethyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)-4-methylpyrimidine-5-carboxylate | |
CAS RN |
1150163-72-6 | |
Record name | Ethyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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